(5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol
CAS No.:
Cat. No.: VC17804719
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO2S |
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Molecular Weight | 223.29 g/mol |
IUPAC Name | [5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]methanol |
Standard InChI | InChI=1S/C11H13NO2S/c13-8-10-4-3-9(14-10)6-12-7-11-2-1-5-15-11/h1-5,12-13H,6-8H2 |
Standard InChI Key | RNNIWLLBWLHLHC-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)CNCC2=CC=C(O2)CO |
Introduction
Structural Analysis and Nomenclature
IUPAC Name and Molecular Framework
The systematic name (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol delineates its core structure:
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A furan ring (oxygen-containing heterocycle) substituted at position 2 with a hydroxymethyl group (-CH2OH).
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At position 5 of the furan, an aminomethyl group (-CH2NH-) is further functionalized with a thiophen-2-ylmethyl moiety (-CH2-C4H3S).
This architecture combines electron-rich furan and thiophene systems with polar hydroxyl and amine groups, suggesting diverse reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula: C11H13NO2S
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Molecular Weight: 239.29 g/mol (calculated from atomic masses).
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Key Functional Groups:
Synthesis and Preparation Strategies
Retrosynthetic Analysis
Hypothetical routes derive from analogous furan-amine syntheses:
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Core Furan Formation:
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Aminoalkylation:
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Protection/Deprotection:
Comparative Synthetic Routes
Step | Reagents/Conditions | Yield (Hypothetical) | Key Challenges |
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1 | Pd(PPh3)2Cl2, Na2CO3, 5-formylfuran-2-boronic acid | ~60% | Regioselectivity of furan substitution |
2 | Thiophene-2-carbaldehyde, NaBH3CN, MeOH | ~45% | Steric hindrance at secondary amine |
3 | TBSCl, imidazole, DMF | >80% | Hydroxyl group protection efficiency |
Physicochemical Properties
Predicted Properties
Using PubChem data for structural analogs :
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logP: ~1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Water Solubility: ~2.1 mg/mL (estimated via cLogS).
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pKa:
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Hydroxyl group: ~15 (weakly acidic).
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Secondary amine: ~9.5 (basic, protonatable at physiological pH).
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Spectroscopic Characteristics
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IR (hypothetical):
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O-H stretch: 3300 cm⁻¹.
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C-N stretch: 1250 cm⁻¹.
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Thiophene C-S: 700 cm⁻¹.
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NMR (1H, predicted):
Biological Relevance and Hypothetical Applications
Enzyme Inhibition
Structural analogs like (5-phenylfuran-2-yl)methanamine derivatives inhibit Sirtuin 2 (IC50 = 2.47 μM) . Molecular docking predicts:
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Hydrogen bonding: Between the hydroxymethyl group and Asp170/Thr171 residues.
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Hydrophobic interactions: Thiophene ring with Phe119/Phe234 pockets .
Future Research Directions
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Synthetic Optimization: Improve yields via flow chemistry or biocatalytic methods.
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Biological Screening: Test against neurodegenerative (Sirtuin-related) and infectious disease targets.
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Computational Studies: MD simulations to optimize binding affinity.
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